3-ethoxy-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide
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Overview
Description
3-ethoxy-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide is a synthetic organic compound with the molecular formula C16H17NO2. This compound is part of the benzamide family and features an oxazole ring, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Benzamide Group: The benzamide group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Ethoxylation: The ethoxy group is added via an etherification reaction, often using ethyl iodide or ethyl bromide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-ethoxy-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzamide or oxazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or oxazoles.
Scientific Research Applications
3-ethoxy-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 3-ethoxy-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-ethoxy-N-(3-methylphenyl)benzamide
- 3-Hydroxy-N-(4-methylphenyl)benzamide
- 4-Ethoxy-N-[(3-methylphenyl)methyl]benzamide
Uniqueness
3-ethoxy-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide is unique due to its specific structural features, such as the presence of both an ethoxy group and an oxazole ring. These features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
Molecular Formula |
C19H18N2O3 |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
3-ethoxy-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide |
InChI |
InChI=1S/C19H18N2O3/c1-3-23-16-6-4-5-15(11-16)19(22)20-18-12-17(21-24-18)14-9-7-13(2)8-10-14/h4-12H,3H2,1-2H3,(H,20,22) |
InChI Key |
NKPDFCNXMLMITI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC(=NO2)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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